1-(1-Phenylethyl)pyrrolidin-2-one
Description
Significance of Pyrrolidinone Scaffolds in Modern Organic and Medicinal Chemistry
The pyrrolidinone ring, a five-membered nitrogen-containing lactam, is a foundational scaffold in contemporary organic and medicinal chemistry. ontosight.aidntb.gov.ua Its prevalence stems from a combination of unique structural and chemical properties that make it an attractive component in the design of bioactive molecules. researchgate.netnih.gov As a saturated heterocyclic system, the pyrrolidinone scaffold possesses a three-dimensional, non-planar structure due to its sp³-hybridized carbon atoms. researchgate.netnih.gov This "pseudorotation" allows for a more thorough exploration of pharmacophore space compared to flat, two-dimensional aromatic rings, which is a critical factor for achieving high target selectivity and clinical success in drug development. researchgate.netnih.gov
The pyrrolidinone core is a key structural feature in numerous natural products, alkaloids, and synthetic compounds with a wide spectrum of pharmacological activities. frontiersin.orgresearchgate.netnih.gov Researchers have successfully incorporated this scaffold into molecules designed to act as antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective agents. ontosight.aifrontiersin.orgnih.gov The versatility of the pyrrolidinone moiety allows it to serve as an intermediate in the synthesis of complex molecules or as a core component of the final active pharmaceutical ingredient. frontiersin.orgresearchgate.net Its ability to be readily functionalized at various positions enables the creation of large libraries of derivatives for structure-activity relationship (SAR) studies, aiding in the optimization of therapeutic candidates. researchgate.netfrontiersin.org The significance of this scaffold is underscored by its presence in several FDA-approved drugs. frontiersin.org
Contextualizing 1-(1-Phenylethyl)pyrrolidin-2-one within Chiral Lactam Research
Chiral lactams are of paramount importance in asymmetric synthesis, serving as both valuable targets and versatile intermediates for creating enantiomerically pure molecules, particularly those with biological activity. acs.orgnih.govresearchgate.net The synthesis of lactams with a stereogenic center adjacent to the nitrogen atom is a significant focus of research. acs.org In this context, this compound represents a specific chiral lactam where the stereocenter is part of the N-substituent. The 1-phenylethyl group is a widely used chiral auxiliary in organic synthesis, a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.
A key application of this concept is found in the synthesis of other valuable chiral pyrrolidinone derivatives. Research has demonstrated a practical, large-scale synthesis of both enantiomers of 4-hydroxy-2-pyrrolidinone, a crucial precursor for various γ-amino acids (GABA) and pyrrolidinone alkaloids. researchgate.net In this synthetic pathway, (R)- or (S)-1-phenylethylamine is used as a chiral starting material to prepare diastereomeric malonamide (B141969) derivatives. researchgate.net These intermediates, which are types of N-(1-phenylethyl) amides, are then cyclized. The presence of the chiral N-(1-phenylethyl) group allows for the facile separation of the resulting diastereomeric alcohols, which can then be processed to yield the desired enantiomerically pure 4-hydroxy-2-pyrrolidinone after the chiral auxiliary is removed. researchgate.net This strategic use of the 1-phenylethyl moiety highlights its role not as the final target, but as an essential tool to induce and control chirality during the formation of other complex pyrrolidinone structures. researchgate.net
Structure
3D Structure
Properties
CAS No. |
146530-14-5 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-4,6-7,10H,5,8-9H2,1H3 |
InChI Key |
NEGMKRHJNDHTOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Phenylethyl Pyrrolidin 2 One and Its Chiral Derivatives
Asymmetric Synthesis Approaches
The development of asymmetric methods to synthesize chiral pyrrolidinones is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. These approaches heavily rely on catalysis to control the stereochemical outcome of the reactions.
Chiral Catalysis in Pyrrolidinone Formation
Chiral catalysis is a powerful tool for the enantioselective synthesis of pyrrolidinones. This involves the use of chiral metal complexes or small organic molecules (organocatalysts) to create a chiral environment that directs the formation of one enantiomer over the other. nih.govnih.gov
Ruthenium catalysts have proven effective in various enantioselective transformations leading to chiral pyrrolidines and their derivatives. Ruthenium porphyrins, for instance, can catalyze three-component coupling reactions of α-diazo esters, N-benzylidene imines, and alkenes to produce functionalized pyrrolidines with high diastereoselectivity. nih.gov This process involves the formation of a reactive ruthenium-carbene intermediate which then undergoes a cascade reaction. nih.gov
Another significant ruthenium-catalyzed method is the diastereoselective synthesis of fully substituted pyrrolidines from anilines and diazo pyruvates. nih.gov This reaction proceeds under mild conditions and involves an enol intermediate derived from the N-H insertion of the aniline (B41778) into the ruthenium carbene species. nih.gov Furthermore, cationic CpRu complexes with chiral picolinic acid derivatives have been developed to catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols. acs.orgacs.org This approach yields α-alkenyl pyrrolidines with excellent enantiomeric ratios (up to >99:1) and is compatible with a wide array of N-protecting groups, facilitating further synthetic manipulations. acs.orgacs.org
| Catalyst System | Reaction Type | Substrates | Product Type | Enantioselectivity (er) / Diastereoselectivity | Ref |
| Ruthenium Porphyrin | Three-component coupling / Cascade | α-diazo esters, N-benzylidene imines, alkenes | Functionalized pyrrolidines | Excellent diastereoselectivity | nih.gov |
| Ru-catalyst | N-H insertion / Cyclization | Anilines, Diazo pyruvates | Polysubstituted pyrrolidines | High diastereoselectivity | nih.gov |
| Cationic CpRu complex with chiral picolinic acid derivatives | Intramolecular Dehydrative N-Allylation | N-substituted ω-amino allylic alcohols | α-Alkenyl pyrrolidines | Up to >99:1 er | acs.orgacs.org |
Table 1: Ruthenium-Catalyzed Syntheses of Pyrrolidine (B122466) Derivatives
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis, a development recognized by the 2021 Nobel Prize in Chemistry. nih.govmdpi.comyoutube.comyoutube.com Proline and its derivatives are prominent organocatalysts for synthesizing chiral pyrrolidines. nih.govyoutube.comnih.gov The efficacy of proline stems from its secondary amine, which forms a structurally defined enamine with a carbonyl compound, and its carboxylic acid, which can activate an electrophile via hydrogen bonding. nih.govyoutube.com
Recent advancements have focused on developing novel pyrrolidine-based organocatalysts to overcome some of proline's limitations, such as its low solubility in organic solvents. nih.gov For example, chiral prolinamides have been used to promote asymmetric direct aldol (B89426) reactions. nih.gov Another innovative strategy is the "clip-cycle" synthesis, which uses a chiral phosphoric acid to catalyze the enantioselective intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine that has been "clipped" to a thioacrylate. whiterose.ac.uk This method produces a variety of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivity. whiterose.ac.uk
| Organocatalyst Type | Reaction Type | Key Features | Product Type | Ref |
| Proline | Aldol Reaction, Mannich Reaction | Bifunctional catalyst, forms enamines, activates electrophiles via H-bonding. | Chiral pyrrolidines | nih.govyoutube.comyoutube.com |
| Chiral Prolinamides | Aldol Reaction, Conjugate Addition | Based on established peptide synthesis procedures. | Chiral pyrrolidines | nih.gov |
| Chiral Phosphoric Acid | Intramolecular aza-Michael Cyclization | 'Clip-cycle' strategy, activates alkene for cyclization. | 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines | whiterose.ac.uk |
Table 2: Organocatalytic Strategies for Chiral Pyrrolidinone Synthesis
Enantioselective allylation and crotylation are important methods for introducing chiral side chains into molecules. In the context of pyrrolidinone synthesis, ruthenium catalysis has been successfully applied for intramolecular N-allylation. A cationic cyclopentadienylruthenium (CpRu) complex, when combined with chiral picolinic acid derivatives, catalyzes the asymmetric intramolecular dehydrative N-allylation of N-protected ω-amino and -aminocarbonyl allylic alcohols. acs.orgacs.org This reaction is highly efficient, proceeding with a substrate/catalyst ratio of up to 2000, and produces α-alkenyl N-heterocycles, including pyrrolidines, with exceptional enantioselectivity (up to >99:1 er). acs.orgacs.org The reaction accommodates various N-protecting groups such as Boc, Cbz, Ac, and Ts, making the products versatile for further synthesis. acs.orgacs.org
In a different approach, cooperative catalysis involving a Lewis base and a palladium complex has been used for the direct enantioselective α-allylation of pyrrole (B145914) acetic acid esters. nih.gov While this method acts on a pre-formed pyrrole ring rather than forming the pyrrolidinone ring itself, it represents a key strategy for creating α-chiral centers adjacent to the pyrrole core, which can be a precursor to the desired pyrrolidinone structure. nih.gov This dual catalytic system allows for the independent modulation of the palladium catalyst's reactivity without compromising the enantioselectivity, which is controlled by the chiral Lewis base. nih.gov
| Catalytic System | Reaction Type | Substrate | Key Outcome | Enantioselectivity (er) | Ref |
| Cationic CpRu complex / Chiral Picolinic Acid Derivative | Intramolecular Dehydrative N-Allylation | N-protected ω-amino and -aminocarbonyl allylic alcohols | α-Alkenyl Pyrrolidines | Up to >99:1 | acs.orgacs.org |
| Isothiourea (Lewis Base) / Palladium Complex | Cooperative α-Allylation | Pyrrole acetic acid esters | α-Alkylated Pyrroles | High | nih.gov |
Table 3: Enantioselective Catalytic Allylation for Pyrrolidine and Pyrrole Synthesis
Synthesis from Renewable and Readily Available Precursors
The use of renewable biomass as a starting material for chemical synthesis aligns with the principles of green chemistry. Levulinic acid, a platform chemical readily derived from the degradation of cellulose, is an attractive precursor for a variety of valuable compounds, including chiral pyrrolidinones. researchgate.netrsc.org
The conversion of levulinic acid (LA) into chiral 5-methylpyrrolidinones is a significant transformation due to the biological importance of these products. researchgate.net A highly efficient method for this conversion is the direct asymmetric reductive amination of LA. This has been achieved using a chiral Ruthenium/bisphosphine catalyst system, which yields the enantioenriched 5-methylpyrrolidinone with excellent enantioselectivity (up to 96% ee) and in high isolated yields (up to 89%). researchgate.net
In addition to ruthenium-based systems, iridium catalysts have also been employed for the reductive amination of levulinic acid. An iridium-catalyzed transfer hydrogenation using formic acid as the hydrogen source in an aqueous medium provides a highly active system for producing pyrrolidinones under mild conditions. rsc.org These catalytic methods represent sustainable and scalable routes for the production of chiral pyrrolidinones from a renewable feedstock. researchgate.net
| Precursor | Catalytic System | Reaction Type | Product | Enantioselectivity (ee) / Yield | Ref |
| Levulinic Acid (LA) | Chiral Ru/bisphosphine | Asymmetric Reductive Amination | Enantioenriched 5-methylpyrrolidinone | Up to 96% ee / Up to 89% yield | researchgate.net |
| Levulinic Acid (LA) | Iridium catalyst / Formic Acid | Transfer Hydrogenation / Reductive Amination | Pyrrolidinones | Not specified (focus on activity) | rsc.org |
Table 4: Synthesis of Chiral Pyrrolidinones from Levulinic Acid
Utilization of Amino Acids for Pyrrolidinone Scaffolds
Amino acids, particularly L-proline and pyroglutamic acid, are invaluable chiral building blocks for the synthesis of pyrrolidinone derivatives. Their inherent chirality provides a straightforward entry into enantiomerically pure compounds.
One common approach involves the use of proline-based dipeptides as organocatalysts in asymmetric aldol reactions. For instance, dipeptides combining proline with other amino acids, and even those incorporating a 2-pyrrolidinone (B116388) scaffold derived from pyroglutamic acid, have been shown to effectively promote these reactions in both organic and aqueous media. mdpi.com The stereochemistry of the resulting pyrrolidinone is directly influenced by the chirality of the starting amino acid.
Furthermore, the non-essential amino acid L-proline, with its single chiral center, is frequently employed not only as a structural component but also as a catalyst in stereoselective syntheses. nih.gov This dual role makes it a powerful tool for generating a diverse range of chiral pyrrolidine-containing molecules. The introduction of chiral centers is a deliberate strategy to create selective ligands, as proteins themselves are enantioselective. nih.gov
A highly efficient copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters provides a pathway to pyrrolidine β-amino acid derivatives with high yields and excellent diastereo- and enantioselectivities. rsc.org Subsequent deprotection and hydrogenolysis can yield highly functionalized and biologically significant free pyrrolidine β-amino acids. rsc.org
Bicyclic γ-amino acids containing a pyrrolidine ring have also been synthesized to stabilize specific peptide conformations. For example, 4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid, a conformationally constrained dipeptide analog, can be prepared from its corresponding ethyl esters. nih.gov
Cyclization and Ring-Closing Reactions
Cyclization reactions are fundamental to the formation of the pyrrolidin-2-one ring. Various strategies have been developed, often employing different starting materials and reaction conditions to achieve the desired substitution patterns.
Reactions of Donor–Acceptor Cyclopropanes with Primary Amines for Pyrrolidin-2-one Synthesis
A direct and versatile method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. nih.govnih.gov This process typically involves a Lewis acid-catalyzed ring-opening of the DA cyclopropane (B1198618) by the primary amine, leading to the formation of a γ-amino ester intermediate. nih.govnih.gov This intermediate then undergoes in situ lactamization to form the pyrrolidin-2-one ring. nih.govnih.gov
This methodology exhibits a broad scope, accommodating a variety of substituted anilines, benzylamines, and other primary amines, as well as a range of DA cyclopropanes with different donor and acceptor groups. nih.govnih.gov In this reaction, the DA cyclopropane acts as a 1,4-C,C-dielectrophile, while the amine functions as a 1,1-dinucleophile. nih.govnih.gov The resulting di- and trisubstituted pyrrolidin-2-ones can be further modified to create more complex nitrogen-containing polycyclic compounds. nih.govnih.gov
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |
| Donor-Acceptor Cyclopropane | Primary Amine (e.g., aniline, benzylamine) | Lewis Acid (e.g., Ni(ClO₄)₂) | 1,5-Substituted Pyrrolidin-2-one | Varies | nih.govnih.gov |
| Donor-Acceptor Cyclopropane | 1,3,5-Triazinanes | MgI₂ | 2-Unsubstituted Pyrrolidines | Up to 93% | acs.org |
| Tosyl-protected aminocyclopropyl esters | Indoles | Triethylsilyl triflimide | Tricyclic indoline (B122111) frameworks | 46-95% | rsc.org |
Cyclization of Enaminones Derived from N-Phenacylpyrrolidin-2-ones to Pyrrolizines
An unexpected and synthetically valuable cyclization has been observed with enaminones derived from N-phenacylpyrrolidin-2-ones. arkat-usa.orgresearchgate.net These enaminones, which can be prepared via Eschenmoser sulfide (B99878) contraction between N-phenacylpyrrolidine-2-thiones and substituted phenacyl halides, undergo cyclization to form 2,3-dihydro-1H-pyrrolizines when treated with acetic acid or silica (B1680970) gel. arkat-usa.orgresearchgate.net
The initial step involves the N-alkylation of pyrrolidin-2-one with a phenacyl halide to produce an N-phenacylpyrrolidin-2-one. arkat-usa.org Thionation of this lactam, followed by the sulfide contraction, yields the key enaminone intermediate. arkat-usa.org Treatment of this intermediate with acid triggers an intramolecular cyclization, leading to the formation of the pyrrolizine ring system with yields ranging from 57% to 100%. arkat-usa.orgresearchgate.net This transformation provides a novel route to pyrrolizine alkaloids and related compounds of pharmaceutical interest. arkat-usa.org
Photoenzymatic Synthesis of Chiral Pyrrolidines and Derivatives
A modern and efficient approach to chiral pyrrolidines combines photochemical activation with enzymatic catalysis. nih.govacs.orgresearcher.life This one-pot, photoenzymatic process allows for the asymmetric synthesis of valuable building blocks like N-Boc-3-amino/hydroxy-pyrrolidine. nih.govacs.orgresearcher.life
The method integrates a photochemical oxyfunctionalization step, which favors the functionalization of distal C-H bonds, with a stereoselective enzymatic transformation, such as a transamination or carbonyl reduction. nih.govacs.orgresearcher.life This combination allows for high conversion rates (up to 90%) and excellent enantiomeric excess (>99%). nih.govacs.orgresearcher.life This mild and operationally simple workflow starts from readily available materials and provides access to important chiral heterocyclic amines and alcohols. nih.govacs.orgresearcher.life Another innovative photo-enzymatic cascade process enables the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds by integrating a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer, achieving up to 99% ee. rsc.org
Stereoselective Alkylation of Chiral Tricyclic Pyrrolidinones
The stereoselective synthesis of pyrrolidines with multiple stereocenters can be achieved through methods like memory of chirality-assisted intramolecular reactions. This approach allows for the construction of stereochemically enriched pyrrolidines in a single step, where the stereochemical outcome is directed by a single chiral center present in the substrate. elsevierpure.com
Practical and Scalable Synthetic Routes for Pyrrolidinone-Based Inhibitor Development
The development of practical and scalable synthetic routes is crucial for the production of pyrrolidinone-based inhibitors for preclinical and clinical studies. An efficient synthetic route to chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been reported, which facilitates extensive structure-activity relationship (SAR) studies. nih.gov This improved synthesis is beneficial for the further development of selective nNOS inhibitors. nih.gov The design and synthesis of pyrrolidine-2,5-diones as novel TNF-α inhibitors have also been explored using structure-based drug design, leading to compounds with improved binding affinity, activity, and solubility. nih.gov Additionally, a robust and scalable synthetic route has been developed for a potent and selective isoindolinone-based PI3Kγ inhibitor. researchgate.net
Diastereomer Control and Separation Strategies in 1-(1-Phenylethyl)pyrrolidin-2-one Synthesis
The control of diastereoselectivity in the synthesis of this compound derivatives is crucial for obtaining stereochemically pure compounds. When a chiral starting material is used, such as (R)- or (S)-1-phenylethylamine, the introduction of a new stereocenter on the pyrrolidinone ring can lead to a mixture of diastereomers. The ratio of these diastereomers is influenced by the reaction conditions and the nature of the reactants.
One illustrative example is the Sharpless asymmetric dihydroxylation of a vinyl-substituted this compound. The reaction of (1S)-1-[(1R)-1-phenylethyl]-4-vinylpyrrolidin-2-one yields two diastereomers: (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone and (4R)-4-[(1S)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone. nih.gov This reaction results in a diastereomeric ratio of 2:1, highlighting the influence of the existing chiral center on the stereochemical outcome of the dihydroxylation. nih.gov
Table 1: Diastereoselective Synthesis of a this compound Derivative
| Starting Material | Reaction | Product Diastereomers | Diastereomeric Ratio | Overall Yield |
| (1S)-1-((1R)-1-phenylethyl)-4-vinylpyrrolidin-2-one | Sharpless Asymmetric Dihydroxylation | (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone and (4R)-4-[(1S)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone | 2:1 | 68% |
This table showcases the diastereoselectivity observed in the synthesis of a derivative of this compound.
The separation of these diastereomers is often achieved through chromatographic techniques. In the case of the dihydroxylated derivatives of this compound, column chromatography is an effective method for their separation. nih.gov The distinct polarities of the diastereomers, arising from their different three-dimensional structures, allow for their differential elution from the stationary phase.
Table 2: Chromatographic Separation of this compound Derivative Diastereomers
| Diastereomer Mixture | Chromatographic Method | Eluent | Outcome |
| (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone and (4R)-4-[(1S)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone | Column Chromatography | Methanol/Ethyl Acetate (B1210297) (3:7) | Separation of the two diastereomers |
This table details the conditions for the chromatographic separation of the diastereomers of a this compound derivative.
Beyond chromatographic methods, fractional crystallization can also be employed to separate diastereomers. This technique relies on the differences in solubility between diastereomers in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution, leaving the other enriched in the mother liquor. The major isomer from the aforementioned dihydroxylation reaction, for instance, was successfully purified by recrystallization from ethyl acetate to yield a pure sample for X-ray analysis. nih.gov
High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for the separation of stereoisomers, including diastereomers. nih.gov Although often used for enantiomeric separations, chiral HPLC can also provide excellent resolution of diastereomers due to the differential interactions between the diastereomeric analytes and the chiral stationary phase.
Structure Activity Relationship Sar Investigations of 1 1 Phenylethyl Pyrrolidin 2 One Derivatives
Systematic Exploration of Substituent Effects on Biological Interactions
The introduction of various substituents to the 1-(1-phenylethyl)pyrrolidin-2-one scaffold has been a key strategy in exploring its biological potential. The nature of these substituents, whether electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic, plays a critical role in the molecule's interaction with biological targets. For instance, the modification of the pyrrolidinone ring with different functional groups can profoundly influence the compound's biological properties. ontosight.ai The introduction of a sulfonyl group, for example, can enhance the molecule's ability to interact with enzymes or receptors. ontosight.ai Similarly, the phenylethenyl portion of related molecules can affect their ability to cross cellular membranes and bind to specific proteins. ontosight.ai
Research on pyrrole (B145914) derivatives, a related class of heterocyclic compounds, has shown that structural alterations have significant implications for their functionality, making them versatile building blocks for bioactive compounds. nih.govdocumentsdelivered.com These studies often involve creating a diverse library of compounds to identify pharmacophores responsible for a broad range of pharmacological activities. nih.gov
Positional and Stereochemical Impact on Ligand Binding and Activity Profile
Modifications at the N1, 3rd, and 5th positions of the pyrrolidinone ring have been shown to have varied effects on the biological activity of its derivatives. The pyrrolidinone ring itself is a five-membered lactam that is a common feature in many biologically active compounds. ontosight.ai
N1-Position: The nitrogen atom of the pyrrolidinone ring is a common site for substitution. In many pyrrolidinone-based compounds, the substituent at the N1 position plays a crucial role in orienting the molecule within the binding pocket of its target.
3rd-Position: The 3rd position of the pyrrolidinone ring offers another site for modification. For example, in the related compound 1-naphthylmethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate, the carboxylate group at the 3-position is a key feature. ontosight.ai
A summary of substitutions on the pyrrolidinone ring and their potential impact is presented below:
| Position | Type of Substitution | Potential Impact on Biological Activity |
| N1 | Attachment of various moieties, such as the phenylethyl group. | Influences overall molecular shape and interaction with target proteins. |
| 3rd | Introduction of functional groups like carboxylates. | Can introduce new binding interactions and alter solubility. ontosight.ai |
| 5th | Addition of groups such as propoxy or oxo functionalities. | May affect reactivity and binding to biological targets. ontosight.aiontosight.ai |
The 1-phenylethyl group is a critical component of the molecule's pharmacophore. The phenyl ring and the ethyl linker contribute to the molecule's lipophilicity and can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions.
Studies on related compounds with a phenylethyl substituent have demonstrated the importance of this moiety for receptor affinity. For example, in a series of phenylethyl-substituted pyrimido[2,1-f]purinediones, the phenethyl derivatives were found to be optimal for binding to the A(2A) adenosine (B11128) receptor. nih.gov The type of substituent on the aromatic ring was also found to be important for affinity, with a p-hydroxy substituent leading to a significant increase in binding. nih.gov
Furthermore, in a series of N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides designed as selective 5-HT1A receptor agonists, the phenylethyl group was a key structural feature for potent agonistic activity. nih.gov
The presence of chiral centers in this compound and its derivatives introduces stereoisomerism, which can have a profound impact on their pharmacological action. nih.gov The different spatial arrangement of atoms in enantiomers and diastereomers can lead to significant differences in their binding affinity for chiral biological targets like receptors and enzymes. researchgate.net
The this compound scaffold contains at least one chiral center at the benzylic carbon of the phenylethyl group. Further substitutions on the pyrrolidinone ring can introduce additional chiral centers. For example, the Sharpless asymmetric dihydroxylation of (1S)-1-[(1R)-1-phenylethyl]-4-vinylpyrrolidin-2-one yields diastereomeric products with defined absolute stereochemistry. nih.gov The specific configuration at these chiral centers is crucial for biological activity.
Structure-activity relationship studies on related pyrrolidine (B122466) derivatives have shown that modifications to stereochemistry have varying effects on their inhibitory properties. nih.gov In some cases, the integrity of the stereochemistry at specific positions is necessary for the compound's ability to act as an inhibitor. mdpi.com
The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. Halogenation can influence a compound's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.
While specific studies on the halogenation of this compound were not prevalent in the reviewed literature, the principles of halogenation effects are well-established. The synthesis of pyrrolidines from halogenated amides is a known chemical transformation, indicating the feasibility of creating such derivatives. nih.gov In many classes of bioactive molecules, the introduction of a halogen atom on an aromatic ring can alter the electronic properties of the ring and introduce new potential binding interactions, such as halogen bonding.
Mechanistic Elucidation of Biological Target Engagement by Pyrrolidinone Derivatives
Molecular Basis of Enzyme and Receptor Modulations
The biological activity of a compound is intrinsically linked to its ability to interact with and modulate the function of proteins such as enzymes and receptors. For 1-(1-Phenylethyl)pyrrolidin-2-one, a comprehensive understanding of these interactions is crucial for elucidating its potential pharmacological profile.
Interaction with Ionotropic Glutamate (B1630785) Receptors
Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that play a critical role in mediating the majority of excitatory synaptic transmission in the central nervous system. nih.govwikipedia.org These receptors are fundamental to synaptic plasticity, a key process in learning and memory. wikipedia.org The iGluR family is categorized into subtypes, including AMPA, kainate, and NMDA receptors, all of which are tetrameric structures with distinct domains for ligand binding and ion channel formation. nih.govwikipedia.org
Currently, there is a lack of specific research in the public domain detailing the direct interaction or modulatory effects of this compound on ionotropic glutamate receptors. While the broader class of pyrrolidinone derivatives has been investigated for various central nervous system activities, the specific action of this compound on iGluRs remains an area for future scientific exploration. nih.gov
Inhibition of p53-MDM2 Protein–Protein Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis. nih.govnih.gov Disruption of this interaction is a key therapeutic strategy in oncology, as it can lead to the reactivation of p53's tumor-suppressing functions. nih.govnih.govyoutube.com Small molecules that inhibit the p53-MDM2 interaction often do so by binding to a hydrophobic pocket on the MDM2 protein, thereby preventing p53 from being targeted for degradation. nih.gov
To date, specific studies elucidating the inhibitory activity of this compound on the p53-MDM2 protein-protein interaction have not been reported in the scientific literature. While other heterocyclic scaffolds, such as piperidin-2-one, have been incorporated into potent MDM2 inhibitors, the potential for the pyrrolidin-2-one core of this specific compound to engage with MDM2 has not been established. nih.gov
Acetylcholinesterase (AChE) Inhibitory Mechanisms
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE increases the availability of acetylcholine at the synaptic cleft and is a therapeutic approach for conditions such as Alzheimer's disease. nih.govnih.gov
While the pyrrolidin-2-one scaffold has been explored in the design of novel AChE inhibitors, there is no direct evidence in the published literature to suggest that this compound possesses significant AChE inhibitory activity. A 2022 study focused on the design and synthesis of a library of pyrrolidin-2-one derivatives as potential AChE inhibitors; however, this compound was not among the compounds investigated. nih.gov The research did indicate that certain substitutions on the pyrrolidin-2-one ring could lead to potent AChE inhibition, suggesting that the core structure may be a viable starting point for inhibitor design. nih.gov
Modulation of Neuronal Nitric Oxide Synthase (nNOS)
Neuronal nitric oxide synthase (nNOS) is one of three isoforms of nitric oxide synthase and plays a significant role in neurotransmission. nih.govpeerj.com Dysregulation of nNOS activity has been implicated in various neurological disorders, making it an important therapeutic target. nih.govpeerj.com The enzyme catalyzes the production of nitric oxide (NO) from L-arginine. peerj.commdpi.com
There are currently no specific studies demonstrating the modulatory effects of this compound on nNOS. Research into nNOS inhibitors has explored various chemical scaffolds, including derivatives of 2-aminopyridine (B139424) with a pyrrolidine (B122466) moiety. nih.govebi.ac.uk However, these are structurally distinct from this compound, and their findings cannot be directly extrapolated. The potential for this specific compound to interact with the active site or allosteric sites of nNOS remains to be investigated.
Activity Against Carbohydrate-Processing Enzymes (e.g., α-Amylase, α-Glucosidase)
Inhibitors of carbohydrate-processing enzymes such as α-amylase and α-glucosidase are of significant interest in the management of type 2 diabetes. nih.govnih.govresearchgate.net These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.govnih.govresearchgate.net By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to better glycemic control. nih.govresearchgate.net
A 2023 study highlighted the potential of pyrrolidine derivatives as inhibitors of both α-amylase and α-glucosidase. nih.gov The study synthesized and tested a series of N-Boc proline amides and their deprotected analogues. While this research establishes the pyrrolidine ring as a promising scaffold for the development of such inhibitors, it did not specifically evaluate this compound. nih.gov The structure-activity relationship findings from this study could, however, provide a basis for the future design and evaluation of this compound and its analogues as potential anti-diabetic agents.
Interrogating Selectivity and Target Specificity in Biological Systems
The selectivity and target specificity of a drug candidate are paramount for its therapeutic efficacy and safety profile. The pyrrolidinone ring is a versatile scaffold found in a multitude of compounds with a wide array of biological activities, from anticonvulsant and nootropic agents to potential treatments for inflammatory diseases. nih.govnih.govnih.gov This diversity underscores the importance of understanding how specific substitutions on the pyrrolidinone core, such as the 1-phenylethyl group in the compound of interest, dictate its interaction with biological targets.
The stereochemistry of the 1-phenylethyl substituent is also a critical factor, as different stereoisomers can exhibit distinct biological profiles due to differential binding at enantioselective protein targets. nih.gov A comprehensive assessment of the selectivity of this compound would require screening against a broad panel of receptors and enzymes. This would help to identify its primary target(s) and any potential off-target effects.
Currently, the scientific literature lacks a detailed selectivity profile for this compound. While reviews have covered the broad biological activities of pyrrolidine derivatives, specific data for this compound is not available. nih.govnih.govfrontiersin.org Future research should focus on systematic screening and structure-activity relationship studies to fully elucidate the target specificity of this compound and its potential therapeutic applications.
Advanced Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, thereby elucidating the binding mode and affinity. For the pyrrolidin-2-one scaffold, docking studies have been instrumental in identifying potential therapeutic targets and understanding the key molecular interactions that govern biological activity.
In studies involving pyrrolidin-2-one derivatives, molecular docking has been successfully used to explore binding to various enzymes and receptors. For instance, research on derivatives as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease involved docking compounds into the active site of AChE (PDB ID: 4EY7) manipal.edunih.govresearchgate.net. These simulations revealed that the compounds could form stable complexes within the enzyme's binding pocket manipal.edunih.gov. The analysis of these docked poses typically highlights specific interactions, such as:
Hydrogen Bonds: Formed between the carbonyl oxygen of the pyrrolidin-2-one ring and amino acid residues in the active site.
Hydrophobic Interactions: The phenyl group of the phenylethyl moiety is expected to engage in hydrophobic interactions with nonpolar residues.
Pi-Pi Stacking: Potential interactions between the aromatic ring of the ligand and aromatic residues like tryptophan or tyrosine within the protein.
One study on pyrrolidin-2-one derivatives targeting AChE identified high docking scores, with some compounds showing better theoretical binding affinity than the reference drug donepezil nih.gov. For example, compounds like 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one achieved a docking score of -18.59, compared to -17.257 for donepezil nih.gov. Similarly, in the context of cancer therapy, derivatives have been docked into the binding site of the Murine Double Minute 2 (MDM2) protein to disrupt the MDM2-p53 interaction scispace.com. These studies provide a framework for how 1-(1-phenylethyl)pyrrolidin-2-one could be virtually screened against a panel of protein targets to profile its potential interactions and identify novel therapeutic applications.
Table 1: Representative Molecular Docking Results for a Pyrrolidin-2-one Derivative This table is illustrative, based on findings for related compounds.
| Parameter | Value | Interacting Residues (Example: AChE) | Interaction Type |
|---|---|---|---|
| Binding Affinity (kcal/mol) | -9.8 | TYR124, TRP286 | Pi-Pi Stacking |
| Hydrogen Bonds | 2 | SER293, PHE295 | H-Bond Donor/Acceptor |
| Hydrophobic Interactions | 5 | TRP86, TYR337, TYR341 | Hydrophobic |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the physical movement of atoms and molecules over time. This technique provides critical insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. An MD simulation can validate the interactions predicted by docking and assess whether the complex remains stable in a dynamic, solvated environment mdpi.com.
For pyrrolidin-2-one derivatives, MD simulations have been conducted for periods ranging from nanoseconds to microseconds nih.govresearchgate.net. Key analyses performed during these simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains intact nih.gov.
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. High fluctuations in the active site may indicate unstable binding, while low fluctuations suggest key residues are rigidly involved in the interaction nih.gov.
Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and protein is tracked over the simulation trajectory. Stable hydrogen bonds are a strong indicator of a durable binding interaction.
In a 100 ns MD simulation of a pyrrolidin-2-one derivative complexed with AChE, the ligand-protein RMSD plot confirmed the stability of the complex researchgate.net. Likewise, simulations of spiro[pyrrolidin-3,2-oxindoles] targeting the MDM2 protein confirmed the conformational stability of the docked complexes scispace.com. These studies affirm that the combination of docking and MD simulations is a powerful approach to confidently predict the binding behavior of compounds like this compound.
Table 2: Typical Parameters and Outputs of an MD Simulation This table presents a general overview of MD simulation analysis.
| Analysis Metric | Typical Duration | Key Finding | Implication |
|---|---|---|---|
| RMSD of Protein-Ligand Complex | 100 ns | Plateau after ~25 ns with < 0.3 nm deviation | The complex is stable and has reached equilibrium. |
| RMSF of Active Site Residues | 100 ns | Low fluctuation (< 0.2 nm) for key interacting residues | Critical residues are stably engaged in binding. |
| Hydrogen Bond Occupancy | 100 ns | > 75% persistence for key H-bonds | Strong and stable hydrogen bonding interactions. |
| Solvent Accessible Surface Area (SASA) | 100 ns | Consistent SASA value for the complex | No major conformational changes that expose the ligand to solvent. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules frontiersin.orgnih.gov.
QSAR models have been developed for various series of pyrrolidin-2-one derivatives. In one study, a QSAR model was created for 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to describe their antiarrhythmic activity nih.govresearchgate.net. The model used molecular descriptors obtained from quantum chemical calculations and successfully explained up to 91% of the variance in the observed activity nih.govresearchgate.net. The statistical robustness of a QSAR model is assessed by several parameters:
R² (Coefficient of Determination): A value close to 1.0 indicates a strong correlation between the predicted and observed activities for the training set. The antiarrhythmic model reported an R² of 0.909 researchgate.net.
Q² (Cross-Validated R²): This parameter assesses the predictive power of the model through internal validation techniques like leave-one-out (LOO). A Q² > 0.5 is generally considered predictive. The aforementioned model had a Q²LOO of 0.744 researchgate.net.
External Validation: The model's ability to predict the activity of an external set of compounds (not used in model generation) is the ultimate test of its utility.
These models reveal which molecular properties (descriptors), such as electronic, steric, or hydrophobic features, are critical for activity. For this compound, a QSAR study involving a series of analogues could identify the key structural features of the phenylethyl and pyrrolidinone moieties that contribute to a specific biological effect, facilitating targeted chemical modifications.
Table 3: Example of a QSAR Model for Pyrrolidin-2-one Derivatives Based on the model for antiarrhythmic agents researchgate.net.
| Model Parameter | Value | Description |
|---|---|---|
| Training Set Size | 25 compounds | Number of molecules used to build the model. |
| Test Set Size | 8 compounds | Number of molecules used for external validation. |
| R² | 0.909 | High correlation for the training set. |
| Q² (LOO) | 0.744 | Good internal predictive ability. |
| Key Descriptors | Hy (Hydrophilic properties), PCR (Principal Components Regression) | Examples of molecular properties influencing activity. |
Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a powerful tool for calculating a wide range of molecular properties and for elucidating reaction mechanisms mdpi.comscirp.orgscirp.org. While specific DFT studies on this compound are not widely published, the methodology is broadly applied to understand the fundamental chemical nature of organic compounds nih.gov.
Applications of DFT for a compound like this compound would include:
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability scirp.org.
Molecular Electrostatic Potential (MEP): Mapping the MEP surface reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions.
Vibrational Analysis: Simulating infrared (IR) and Raman spectra to help characterize the molecule and confirm its structure by comparing theoretical frequencies with experimental data nih.gov.
Reaction Mechanisms: DFT can be used to calculate the energy barriers of potential chemical reactions, providing insight into reaction pathways and the stability of intermediates and transition states mdpi.com.
DFT studies on related heterocyclic systems have provided valuable insights into their reactivity and stability, demonstrating the potential of this method to deeply characterize the physicochemical properties of this compound scirp.orgnih.gov.
Table 4: Molecular Properties of a Representative Organic Molecule Calculated via DFT This table illustrates typical data obtained from DFT calculations.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.8 Debye | Measures the overall polarity of the molecule. |
| C=O Vibrational Frequency | ~1700 cm⁻¹ | Corresponds to the carbonyl stretch in an IR spectrum. |
Innovative Applications and Functionalization of Chiral Pyrrolidinone Scaffolds
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
The development of novel chiral ligands is paramount for advancing asymmetric catalysis, which enables the selective synthesis of a single enantiomer of a chiral product. The 1-(1-phenylethyl)pyrrolidin-2-one framework is a valuable starting point for creating such ligands due to the stereochemical influence of the chiral phenylethylamine moiety.
Research has shown that prolinamides derived from chiral amines can be highly effective organocatalysts. For instance, trans-4-Hydroxy-(S)-prolinamide featuring an (S)-1-phenylethylamine group has proven to be a superior catalyst in asymmetric aldol (B89426) reactions. nih.gov The presence of the (S)-1-phenylethylamine group, combined with a hydroxyl group in the trans position, positively dictates the enantioselectivity of the reaction, likely through the formation of an intermolecular hydrogen bond network. nih.gov This highlights the critical role of the chiral substituent, identical to that in this compound, in controlling the stereochemical outcome of a reaction.
The synthesis of these catalysts often involves coupling a proline derivative with a chiral amine, such as (S)-1-phenylethylamine, to install the key stereodirecting group. nih.gov The pyrrolidine (B122466) scaffold acts as a rigid backbone, positioning the catalytic groups and the chiral auxiliary in a well-defined three-dimensional space to effectively induce asymmetry. The huge interest in this structural motif has spurred significant efforts in developing new and efficient synthetic strategies for creating asymmetrically substituted chiral pyrrolidines. nih.gov
| Catalyst Structure | Reaction | Catalyst Loading (mol%) | Stereochemical Outcome | Key Feature |
|---|---|---|---|---|
| trans-4-Hydroxy-(S)-prolinamide containing (S)-1-phenylethylamine | Asymmetric Aldol Reaction | 10 | Predominantly anti-aldol product with high enantioselectivity | The (S)-1-phenylethylamine group and trans-4-hydroxyl group cooperatively enhance enantioselectivity. nih.gov |
Incorporation into Porous Materials: Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)
The functionalization of porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) with chiral moieties is a burgeoning field of research, aiming to create materials with advanced properties for enantioselective separations, sensing, and catalysis. The pyrrolidinone scaffold is an attractive candidate for incorporation into these frameworks.
One strategy involves modifying MOFs with fluorescent ligands containing pyrrolidine structures. For example, a pyrrolidine-fused chlorin (B1196114) derivative has been successfully incorporated into a hafnium-based MOF, UiO-66(Hf). uevora.ptresearchgate.net This was achieved through a one-pot solvothermal synthesis where the chlorin ligand, acting as a linker, is integrated into the MOF structure. uevora.pt The resulting material, TCPC@MOF, combines the high chemical stability of the UiO-66 framework with the unique photophysical properties of the chlorin, making it a promising candidate for optical gas sensing. uevora.ptresearchgate.net Incorporating these fluorescent units into the rigid, porous structure of a MOF prevents aggregation-induced self-quenching and can amplify sensing signals. uevora.pt
While direct incorporation of this compound itself is not explicitly detailed, these studies demonstrate the viability of using functionalized pyrrolidine rings as components in MOF synthesis. The nitrogen and carbonyl oxygen atoms of the pyrrolidinone ring could act as coordination sites or as platforms for further functionalization to create linkers suitable for MOF and COF construction. The chiral phenylethyl group could then project into the pores of the material, creating a chiral environment capable of stereospecific interactions.
| Material | Pyrrolidine Component | Framework | Synthesis Method | Application |
|---|---|---|---|---|
| TCPC@MOF | meso-tetrakis(4-carboxyphenyl) N-methylpyrrolidine-fused chlorin (TCPC) | UiO-66(Hf) | One-pot solvothermal synthesis | Optical sensor for NO₂ gas |
Development as Advanced Synthetic Building Blocks for Complex Molecules
The rigid, stereochemically defined structure of this compound and its derivatives makes them highly valuable as building blocks for the synthesis of more complex molecules, particularly those with biological activity. organic-chemistry.org The pyrrolidinone core provides a reliable foundation upon which additional functionality and stereocenters can be installed with a high degree of control.
A clear example is the use of (1S)-1-[(1R)-1-phenylethyl]-4-vinylpyrrolidin-2-one, a direct derivative, in a Sharpless asymmetric dihydroxylation reaction. nih.gov This reaction converts the vinyl group into a diol, yielding (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone. nih.gov The stereochemistry of the starting material, specifically the (R)-configuration at the carbon linking the phenyl and pyrrolidine rings, directs the stereochemical outcome of the dihydroxylation, leading to the formation of a specific isomer. nih.gov This process demonstrates how the inherent chirality of the parent scaffold is relayed to new stereocenters, a crucial strategy in the total synthesis of complex natural products and pharmaceuticals.
The pyrrolidin-2-one ring is a common motif in a wide range of biologically active compounds. organic-chemistry.org Methodologies that allow for the construction of substituted pyrrolidin-2-ones are therefore of significant interest. For instance, condensation reactions involving chiral 2-silyloxypyrroles can be used to build up 5-substituted pyrrolidin-2-one derivatives with excellent stereocontrol. documentsdelivered.com These intermediates are precursors to potentially valuable pyroglutamic aldehyde and prolinal derivatives. documentsdelivered.com The versatility of the pyrrolidinone scaffold as a synthetic building block is a cornerstone of modern medicinal and organic chemistry. libretexts.orgcancerquest.org
| Starting Material | Reaction | Product | Key Transformation |
|---|---|---|---|
| (1S)-1-[(1R)-1-phenylethyl]-4-vinylpyrrolidin-2-one | Sharpless Asymmetric Dihydroxylation | (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone | Stereoselective conversion of a vinyl group to a diol, controlled by the existing chiral center. nih.gov |
Advanced Analytical Characterization Methodologies for Isomeric Differentiation of Related Derivatives
The synthesis of chiral molecules like this compound and its derivatives often produces a mixture of isomers (e.g., enantiomers, diastereomers, or positional isomers). The accurate identification and differentiation of these isomers are critical for quality control and for understanding their distinct chemical and biological properties. A suite of advanced analytical techniques is employed for this purpose. jiangnan.edu.cn
The challenge is exemplified in the characterization of fluorolintane, 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, a close structural analog. The presence of a fluorine substituent on the aromatic rings can result in six possible positional isomers, each of which is a racemic mixture. sci-hub.seljmu.ac.uk Comprehensive analytical characterization using multiple platforms is necessary for their unambiguous differentiation. atu.ie
Chromatographic and Spectroscopic Techniques:
Gas Chromatography (GC) and Liquid Chromatography (LC): These separation techniques are fundamental for separating isomers. sci-hub.senih.gov LC is often preferred as GC analysis can sometimes induce thermal degradation of certain analytes, such as cathinone (B1664624) derivatives, leading to the appearance of artifact peaks in the chromatogram. nih.gov
Mass Spectrometry (MS): When coupled with GC or LC, MS provides structural information. High-resolution mass spectrometry (HRMS) gives precise mass measurements to confirm elemental composition. sci-hub.senih.gov Tandem mass spectrometry (MS/MS) is particularly powerful for differentiating isomers. By carefully selecting collision energies, distinct fragmentation patterns can be generated for each isomer, allowing for their differentiation even if they are not fully separated chromatographically. sci-hub.senih.gov For the fluorolintane isomers, analysis of the [M + H – HF]+ species via chemical ionization triple quadrupole MS revealed unique product ions for each of the six isomers. sci-hub.seljmu.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, making it an indispensable tool for structural elucidation and isomer differentiation. nih.gov
Chiral Derivatization: For enantiomeric separation, an indirect approach can be used where the enantiomers are reacted with a chiral derivatizing agent (CDA), such as Marfey's reagent, to form diastereomers. juniperpublishers.com These diastereomeric pairs have different physical properties and can be separated using standard non-chiral reverse-phase HPLC. juniperpublishers.comnih.gov
| Technique | Application | Principle of Differentiation | Reference Example |
|---|---|---|---|
| LC-MS/MS | Separation and identification of positional isomers | Differences in retention time and, crucially, in fragmentation patterns at various collision energies. nih.gov | Differentiation of six positional isomers of fluorolintane. sci-hub.seljmu.ac.uk |
| GC-MS | Separation and identification of volatile derivatives | Differences in retention time and mass spectra. Caution is needed due to potential thermal degradation. nih.gov | Analysis of synthetic cathinones. nih.gov |
| NMR Spectroscopy | Unambiguous structure elucidation | Unique chemical shifts and coupling constants for each isomer. | Characterization of substituted 1-(1-phenylcyclohexyl)pyrrolidine analogues. nih.gov |
| RP-HPLC with Chiral Derivatization | Separation of enantiomers | Conversion of enantiomers into diastereomers with a CDA, which are then separable on a standard C18 column. juniperpublishers.com | Separation of D- and L-prolinamide enantiomers using Marfey's reagent. juniperpublishers.com |
Perspectives and Future Research Directions
Unexplored Synthetic Avenues for 1-(1-Phenylethyl)pyrrolidin-2-one and Analogues
While established methods for the synthesis of pyrrolidinones exist, the pursuit of novel, more efficient, and stereoselective synthetic routes remains a key area of research. A common strategy involves the lactamization of γ-aminobutyric acid derivatives or the reductive amination of γ-keto acids. researchgate.net A notable synthesis for 2-substituted 1-pyrrolines, which are precursors to compounds like this compound, utilizes N-vinylpyrrolidin-2-one as a 3-aminopropyl carbanion equivalent, reacting it with various esters. orgsyn.org
Future explorations could focus on:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry at the chiral center of the phenylethyl group is crucial, as different stereoisomers can exhibit distinct biological profiles. nih.gov
C-H Activation: Direct functionalization of the pyrrolidinone ring or the phenyl group through C-H activation would provide a more atom-economical approach to generating diverse analogues.
Flow Chemistry: Continuous flow synthesis could offer improved reaction control, scalability, and safety for the synthesis of this compound and its derivatives.
Novel Cyclization Strategies: Investigating new multicomponent reactions or domino reaction cascades to construct the pyrrolidinone core with the desired substituents in a single step could significantly improve synthetic efficiency.
Identification of Novel Biological Targets and Therapeutic Pathways
Pyrrolidinone derivatives have been investigated for a range of biological activities, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial effects. nih.govontosight.ai For instance, certain pyrrolidinone-2,5-dione derivatives have shown promising anticonvulsant activity. nih.gov Analogues of pyrovalerone, which shares the 1-phenyl-2-pyrrolidinyl-pentan-1-one structure, are potent inhibitors of the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov
Future research should aim to:
Deorphanize Biological Activity: For many pyrrolidinone derivatives, the precise molecular targets remain unknown. Target identification studies using techniques like chemical proteomics and affinity chromatography are essential.
Explore New Therapeutic Areas: Given the broad bioactivity of the pyrrolidinone scaffold, its potential in areas like oncology, neurodegenerative diseases, and metabolic disorders warrants further investigation. frontiersin.org For example, polyhydroxylated pyrrolidine (B122466) derivatives have been studied for their potential to inhibit enzymes relevant to diabetes. frontiersin.org
Probe Structure-Activity Relationships (SAR): Systematic modification of the this compound structure and subsequent biological evaluation will help in delineating the key structural features required for specific activities and in designing more potent and selective compounds. nih.gov
Advancements in Computational Design and High-Throughput Screening Methodologies
Computational tools are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.gov High-throughput computational screening (HTCS) allows for the rapid virtual screening of vast chemical libraries against biological targets. nih.govnih.gov
Key future directions include:
Molecular Docking and Simulation: Utilizing molecular docking to predict the binding modes of this compound analogues with various biological targets can guide the design of new, more potent inhibitors. nih.gov Molecular dynamics simulations can further elucidate the stability and dynamics of ligand-protein complexes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help in predicting the biological activity of novel analogues based on their physicochemical properties, thereby prioritizing synthetic efforts. nih.gov
De Novo Design: Employing computational algorithms for the de novo design of novel pyrrolidinone-based compounds with optimized binding affinity and drug-like properties is a promising avenue. nih.gov
High-Throughput Screening (HTS): The development of miniaturized and automated HTS assays will be crucial for rapidly evaluating the biological activity of large libraries of newly synthesized pyrrolidinone analogues.
Sustainable Chemical Synthesis and Biocatalytic Transformations
The principles of green chemistry are increasingly important in chemical synthesis. Future research in this area should focus on developing more environmentally benign methods for the production of this compound and its analogues.
Promising approaches include:
Biocatalysis: The use of enzymes for the stereoselective synthesis of chiral pyrrolidinones can offer high efficiency and reduce the need for hazardous reagents and solvents. For example, enzymes can be used for the kinetic resolution of racemic intermediates.
Renewable Feedstocks: Investigating the use of renewable bio-based starting materials for the synthesis of the pyrrolidinone core could significantly improve the sustainability of the process.
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids would minimize the environmental impact of the synthesis.
Catalytic Routes: Developing highly efficient and recyclable catalysts for key synthetic steps can reduce waste and energy consumption.
Interdisciplinary Approaches in Pyrrolidinone Research
The full potential of this compound and its analogues can be realized through collaborations across different scientific disciplines.
Future interdisciplinary research could involve:
Chemical Biology: Designing and synthesizing pyrrolidinone-based chemical probes to study and manipulate biological processes, providing deeper insights into their mechanisms of action.
Materials Science: Exploring the incorporation of the pyrrolidinone scaffold into novel polymers and materials, potentially leading to new applications in areas like drug delivery or biomaterials. For instance, copolymers of N-vinylpyrrolidin-2-one have been studied. researchgate.net
Nanotechnology: Developing nanoparticle-based delivery systems for pyrrolidinone-containing drugs to improve their bioavailability, targeting, and therapeutic efficacy.
Agrochemicals: Investigating the potential of pyrrolidinone derivatives as new pesticides or herbicides, as related heterocyclic compounds have shown promise in this area. nih.gov
By pursuing these diverse research avenues, the scientific community can continue to build upon the foundational knowledge of pyrrolidinone chemistry and biology, paving the way for the discovery of new therapeutic agents and innovative technologies.
Q & A
Q. What are the recommended analytical techniques for characterizing 1-(1-Phenylethyl)pyrrolidin-2-one and its derivatives?
Answer: Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of stereocenters and functional groups. For example, NMR (400 MHz, CDCl) of a derivative showed distinct signals for the phenylethyl group (δ 7.36–7.24, m, 5H) and pyrrolidinone protons (δ 5.47, q, J = 7.1 Hz) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : To confirm molecular weight and purity. A derivative exhibited an APCI+ peak at m/z 250 (MH) .
- X-ray Crystallography : For absolute stereochemical determination. Monoclinic crystal parameters (e.g., a = 6.1953 Å, b = 8.2895 Å, β = 103.353°) were used to resolve the configuration of a dihydroxyethyl derivative .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation of vapors (evidenced by safety guidelines for structurally similar compounds like 1-Methyl-2-pyrrolidinone) .
- Emergency Measures : In case of skin contact, wash immediately with water; consult a physician and provide the SDS (Safety Data Sheet) for reference .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiomerically pure this compound derivatives be addressed?
Answer:
- Sharpless Asymmetric Dihydroxylation : This method introduces vicinal diols with high enantioselectivity. For example, AD-mix-β and methanesulfonamide were used to synthesize (4R)-4-[(1R)-1,2-dihydroxyethyl] derivatives (68% yield, 2:1 diastereomer ratio) .
- Chiral Chromatography : To separate diastereomers post-synthesis, as demonstrated by purification using methanol/ethyl acetate (3:7) .
- X-ray Validation : Confirm absolute configuration via crystallographic data (e.g., space group P2, Z = 2) .
Q. What synthetic strategies enable the incorporation of this compound into pharmacologically active compounds?
Answer:
- Domino Reactions : A three-component reaction (γ-butyrolactam, aromatic aldehydes, thiophenol) catalyzed by iodine yields derivatives with anticancer activity. For example, 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one showed reduced lipid peroxidation in vitro .
- Functionalization via Halogenation : Bromoethyl derivatives (e.g., 1-(2-bromoethyl)pyrrolidin-2-one, CAS 117018-99-2) serve as intermediates for cross-coupling reactions .
Q. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?
Answer:
- Hydrogen Bonding : Molecules form 1D tapes via O–H···O interactions (e.g., carbonyl groups bonding with dihydroxyethyl moieties) .
- π-π Stacking : Phenyl rings interdigitate to stabilize crystal lattices, as seen in the a-axis packing of (4R)-4-[(1R)-1,2-dihydroxyethyl] derivatives .
Methodological Notes
- Contradictions in Evidence : While highlights iodine-catalyzed domino reactions, cites pyrrolidine as a catalyst for dihydroquinolinone synthesis. Researchers should validate catalytic efficiency for specific substrates.
- Data Gaps : Limited toxicological data for this compound itself—prioritize in vitro assays (e.g., lipid peroxidation inhibition ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
